molecular formula C21H40O4 B15290306 Methyl 17-acetoxyoctadecanoate CAS No. 2380-15-6

Methyl 17-acetoxyoctadecanoate

Cat. No.: B15290306
CAS No.: 2380-15-6
M. Wt: 356.5 g/mol
InChI Key: GHOGWQZUCCAYEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 17-acetoxyoctadecanoate can be synthesized through the esterification of 17-hydroxy-octadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 17-acetoxyoctadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17-hydroxy-octadecanoic acid and methanol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: 17-hydroxy-octadecanoic acid and methanol.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: 17-hydroxy-octadecanoic acid.

Scientific Research Applications

Methyl 17-acetoxyoctadecanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 17-acetoxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may interact with lipid metabolism pathways and influence the synthesis and degradation of fatty acids .

Comparison with Similar Compounds

Similar Compounds

    Methyl 17-hydroxy-octadecanoate: Similar structure but lacks the acetoxy group.

    Octadecanoic acid, 17-(acetyloxy)-: Similar structure but not esterified with methanol.

Uniqueness

Methyl 17-acetoxyoctadecanoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

CAS No.

2380-15-6

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 17-acetyloxyoctadecanoate

InChI

InChI=1S/C21H40O4/c1-19(25-20(2)22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23)24-3/h19H,4-18H2,1-3H3

InChI Key

GHOGWQZUCCAYEW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCC(=O)OC)OC(=O)C

Origin of Product

United States

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